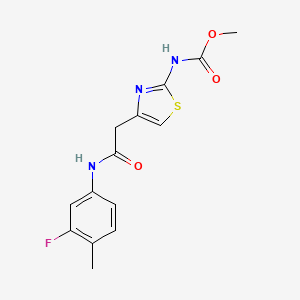

Methyl (4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Description

Methyl (4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate (hereafter referred to as Compound A) is a thiazole-derived small molecule featuring a carbamate group at the 2-position of the thiazole ring and a 3-fluoro-4-methylphenyl acetamide substituent at the 4-position. This structural motif is common in medicinal chemistry, where thiazole cores are exploited for their bioisosteric properties and ability to engage in hydrogen bonding and hydrophobic interactions with biological targets.

Properties

IUPAC Name |

methyl N-[4-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN3O3S/c1-8-3-4-9(5-11(8)15)16-12(19)6-10-7-22-13(17-10)18-14(20)21-2/h3-5,7H,6H2,1-2H3,(H,16,19)(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJCSWPUTPRTJSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.

Introduction of the Fluorinated Aromatic Amine: The 3-fluoro-4-methylphenylamine is introduced via a nucleophilic substitution reaction, where the amine group reacts with an appropriate electrophile.

Carbamate Formation: The final step involves the reaction of the thiazole derivative with methyl chloroformate to form the carbamate group. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid by-product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize production efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, due to the electron-donating effects of the amino group.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C20H20FN3O3S

Molecular Weight: 403.45 g/mol

CAS Number: 1115433-88-9

The compound features a thiazole ring, which is known for its biological activity, along with a carbamate functional group that enhances its pharmacological properties.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been studied for its ability to modulate protein kinase activity, which is crucial in regulating cell proliferation and survival pathways. For instance, compounds similar to methyl (4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate have been shown to inhibit tumor growth in various cancer models by targeting specific signaling pathways involved in cancer progression .

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, particularly focusing on its interaction with specific kinases and enzymes involved in metabolic pathways. The thiazole moiety contributes to the binding affinity of the compound to target enzymes, making it a valuable tool for understanding enzyme mechanisms and developing new inhibitors .

Case Studies

- Study on Protein Kinase Inhibition : A study demonstrated that derivatives of this compound effectively inhibited specific protein kinases involved in cancer cell signaling, leading to reduced tumor growth in preclinical models .

- Antimicrobial Properties : Another investigation highlighted the antimicrobial activity of similar compounds against various pathogens, suggesting potential applications in treating infections alongside cancer therapies .

Drug Development

The unique structure of this compound positions it as a candidate for drug development, particularly in creating targeted therapies for resistant cancer types. Its ability to modulate multiple pathways makes it an attractive option for combination therapies .

Agricultural Chemistry

Beyond medicinal applications, this compound may also find utility in agricultural chemistry as a pesticide or herbicide due to its biological activity against certain pests and pathogens .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer Activity | Modulation of protein kinase activity | Inhibits tumor growth in preclinical models |

| Enzyme Inhibition | Interaction with metabolic enzymes | Enhances understanding of enzyme mechanisms |

| Drug Development | Potential for targeted therapies | Attractive for combination therapies |

| Agricultural Chemistry | Possible use as pesticide/herbicide | Biological activity against pests |

Mechanism of Action

The mechanism by which Methyl (4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The fluorinated aromatic amine and thiazole ring are likely involved in key interactions with the active sites of these targets, inhibiting their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

Compound A shares a thiazole-acetamide-carbamate scaffold with several analogs. Key differences lie in the substituents on the phenyl ring and the nature of the terminal functional group (carbamate vs. urea or benzamide).

Table 1: Structural and Functional Comparison

Physicochemical Properties

Table 2: Melting Points and Spectral Data

Pharmacological Activity

- Urea Derivatives (): Demonstrated kinase inhibition and antimicrobial activity, likely due to urea’s ability to act as a hydrogen-bond donor/acceptor .

- Benzamide-Triazole Hybrids () : Evaluated as multitarget ligands for Alzheimer’s disease, targeting β-amyloid aggregation and cholinesterase inhibition .

- Compound A: The 3-fluoro-4-methylphenyl group may enhance lipophilicity and target binding compared to non-fluorinated analogs.

Structure-Activity Relationship (SAR) Insights

- Thiazole Core : Critical for π-π stacking and hydrogen bonding with target proteins.

- Fluorine Substituents: The 3-fluoro group in Compound A may improve metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., 2a) .

- Carbamate vs.

Biological Activity

Methyl (4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, identified by its CAS number 946236-13-1, is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, mechanism of action, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 323.34 g/mol. The compound features a thiazole ring, a fluorinated aromatic amine, and a carbamate moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 946236-13-1 |

| Molecular Formula | C₁₄H₁₄FN₃O₃S |

| Molecular Weight | 323.34 g/mol |

| Structure | Chemical Structure |

Antitumor Activity

Research has shown that compounds containing thiazole rings exhibit significant antitumor properties. This compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, studies indicate that thiazole derivatives can induce apoptosis in cancer cells through multiple pathways, including the inhibition of anti-apoptotic proteins like Bcl-2 .

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxicity of related thiazole compounds, it was found that derivatives with similar structures exhibited IC50 values ranging from 1.61 to 23.30 µg/mL against different cancer cell lines . Although specific IC50 data for this compound is not yet available, the structural similarities suggest comparable potency.

The mechanism of action for this compound likely involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cancer cell proliferation.

- Protein-Ligand Interactions : The thiazole ring and fluorinated aromatic amine can interact with enzyme active sites, modulating their activity .

- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in tumor cells .

Structure–Activity Relationship (SAR)

The SAR analysis indicates that the presence of electron-donating groups like methyl on the phenyl ring enhances cytotoxic activity. The thiazole moiety is crucial for maintaining biological activity, as it contributes to the compound's ability to interact with biological targets effectively .

Research Findings and Future Directions

Recent studies have focused on optimizing the synthesis and enhancing the efficacy of thiazole-based compounds. For example, modifications at specific positions on the thiazole ring or phenyl group have been explored to improve selectivity and reduce toxicity .

Q & A

Q. Critical Considerations :

- Use anhydrous solvents to avoid hydrolysis of intermediates.

- Optimize reaction times (e.g., 6–24 hours) based on substituent steric effects.

Basic: What spectroscopic and analytical techniques are used to characterize this compound?

Answer:

Key methods include:

IR Spectroscopy : Identify carbamate (C=O stretch at ~1700 cm⁻¹) and amide (N-H bend at ~1550 cm⁻¹) functional groups .

NMR Analysis :

- ¹H-NMR (DMSO-d6): Thiazole protons (δ 7.2–8.1 ppm), methyl carbamate (δ 3.7–3.9 ppm), and aromatic protons from the 3-fluoro-4-methylphenyl group (δ 6.8–7.5 ppm) .

- ¹³C-NMR : Carbamate carbonyl at ~155 ppm, thiazole C-2 at ~165 ppm .

Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (expected m/z ~364.1) .

X-ray Crystallography (if crystalline): Use SHELX-97 for structure refinement, focusing on thiazole ring planarity and hydrogen-bonding networks .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

Answer:

Core Modifications : Synthesize analogs with variations in:

- Thiazole substituents (e.g., methyl vs. trifluoromethyl at position 4) .

- Carbamate groups (e.g., ethyl vs. benzyl esters) .

Biological Assays :

- Enzyme Inhibition : Test against kinases (e.g., CDK9) using fluorescence polarization assays .

- Cellular Uptake : Measure logP values (HPLC) to correlate lipophilicity with cytotoxicity in cancer cell lines (e.g., MCF-7) .

Data Analysis : Use multivariate regression to link electronic effects (Hammett σ values) of substituents (e.g., fluoro, methyl) to IC₅₀ trends .

Example SAR Finding :

Fluorine at the 3-position enhances metabolic stability by reducing CYP450-mediated oxidation .

Advanced: How should researchers resolve contradictions in reported synthesis yields or purity?

Answer:

Identify Variables : Compare solvent polarity (e.g., ethanol vs. DMF) and temperature gradients in reflux conditions .

Purity Assessment :

- Use HPLC (C18 column, acetonitrile/water gradient) to detect byproducts (e.g., hydrolyzed carbamate).

- Re-crystallize from ethanol/water (4:1) to improve purity >98% .

Mechanistic Insights :

- Substituent steric hindrance (e.g., 4-methyl group) may slow amide coupling, requiring extended reaction times (24 vs. 12 hours) .

Case Study :

Yields for analogous thiazoles dropped from 76% to 65% when nitro groups were introduced due to increased electron-withdrawing effects .

Advanced: What computational strategies predict binding interactions with biological targets?

Answer:

Molecular Docking :

- Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., kinase domains). Focus on hydrogen bonds between the carbamate group and Lys48 .

MD Simulations :

- Run 100-ns simulations (GROMACS) to assess stability of the thiazole ring in aqueous environments. Analyze RMSD values (<2 Å for stable binding) .

QSAR Modeling :

- Develop models using descriptors like polar surface area (PSA) and molar refractivity to predict blood-brain barrier permeability .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Answer:

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to collect high-resolution (<1.0 Å) diffraction data .

Refinement : Apply SHELXL-2018 for anisotropic displacement parameters. Validate using R1 (<5%) and wR2 (<12%) .

Conformational Analysis : Compare torsion angles (e.g., C2-N-C=O) with DFT-optimized structures (Gaussian 16) to identify strain .

Key Insight :

The 3-fluoro group induces a 5° deviation from planarity in the phenyl ring, affecting π-stacking interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.